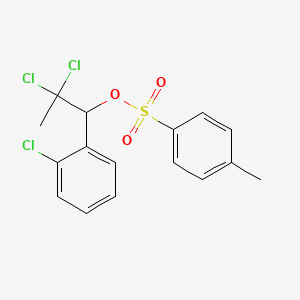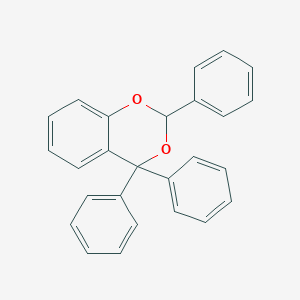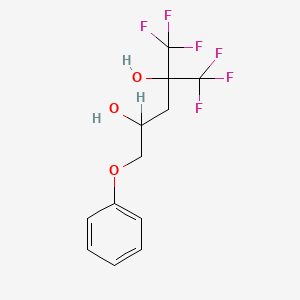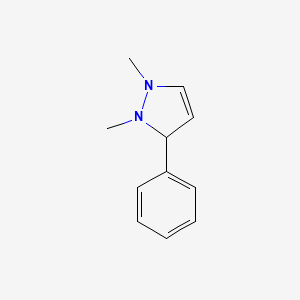
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This specific compound is characterized by the presence of two methyl groups and a phenyl group, making it a substituted pyrazole derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted reactions and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-pyrazole include other substituted pyrazoles such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides unique steric and electronic properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
32829-26-8 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-3-phenyl-3H-pyrazole |
InChI |
InChI=1S/C11H14N2/c1-12-9-8-11(13(12)2)10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
Clave InChI |
ZSUAIQOZDCYBSY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(N1C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

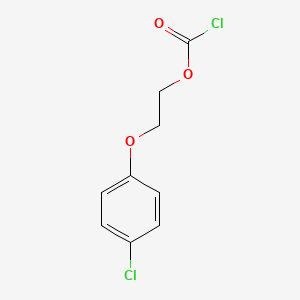
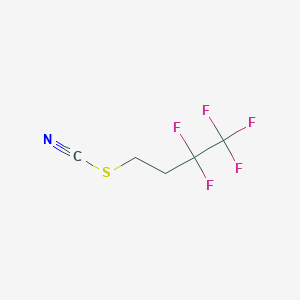
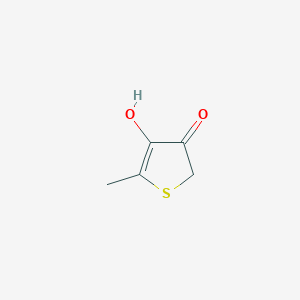



![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)

![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
